molecular formula C9H9ClFNO B022055 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 100599-62-0

2-chloro-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B022055
CAS No.: 100599-62-0
M. Wt: 201.62 g/mol
InChI Key: KMMODUZPTOWVLF-UHFFFAOYSA-N
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Description

2-chloro-N-(3-fluoro-4-methylphenyl)acetamide is an organic compound with the molecular formula C9H9ClFNO It is a derivative of acetamide, featuring a chloro group, a fluoro group, and a methyl group attached to a phenyl ring

Mechanism of Action

Target of Action

Similar compounds have been known to exhibit antibacterial activity , suggesting potential targets could be bacterial enzymes or proteins.

Mode of Action

Based on its structural similarity to other antibacterial compounds , it might interfere with bacterial protein synthesis or cell wall formation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide typically involves the reaction of 3-fluoro-4-methylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Starting Materials: 3-fluoro-4-methylaniline and chloroacetyl chloride.

    Reaction Conditions: The reaction is performed in an inert solvent like dichloromethane at a low temperature (0-5°C) to control the exothermic nature of the reaction.

    Procedure: The chloroacetyl chloride is added dropwise to a solution of 3-fluoro-4-methylaniline and triethylamine in dichloromethane. The mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Reactors: Using large reactors with efficient cooling systems to manage the exothermic reaction.

    Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the product.

    Purification: Employing advanced purification techniques such as column chromatography and crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-fluoro-4-methylphenyl)acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to amines or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines in polar solvents such as ethanol or methanol.

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Depending on the nucleophile, products can include N-alkylated or N-arylated derivatives.

    Oxidation Products: N-oxides or other oxidized forms.

    Reduction Products: Amines or other reduced derivatives.

Scientific Research Applications

Chemistry

2-Chloro-N-(3-fluoro-4-methylphenyl)acetamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and reduction reactions: The compound can be oxidized to form N-oxides or reduced to form amines.
Reaction TypeDescriptionCommon Reagents
Nucleophilic SubstitutionChloro group replaced by nucleophilesSodium azide, potassium thiocyanate
OxidationFormation of N-oxidesHydrogen peroxide, m-chloroperbenzoic acid
ReductionConversion to aminesLithium aluminum hydride, sodium borohydride

Biology

Research indicates that this compound exhibits significant biological activity , particularly as an antimicrobial agent . Its mechanism involves disrupting bacterial cell wall synthesis and interacting with various enzymes, making it a candidate for further studies in antimicrobial drug development.

Case Study: Antimicrobial Activity
A study demonstrated that this compound showed effectiveness against certain bacterial strains, suggesting potential for use in treating infections caused by resistant bacteria.

Medicine

In the field of medicine, this compound is being explored for its potential therapeutic properties:

  • Anti-inflammatory effects: Investigations into its ability to modulate inflammatory pathways.
  • Drug development: As a scaffold for designing new pharmaceuticals with improved efficacy and safety profiles.

Case Study: Drug Development
Research has highlighted the potential of this compound as a lead molecule in developing new anti-inflammatory drugs due to its favorable pharmacokinetic properties.

Industry

In industrial applications, this compound is utilized in:

  • The production of agrochemicals , where it may serve as a precursor for herbicides or pesticides.
  • The synthesis of dyes and other industrial chemicals due to its reactive functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide
  • 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

2-chloro-N-(3-fluoro-4-methylphenyl)acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Biological Activity

2-chloro-N-(3-fluoro-4-methylphenyl)acetamide is a compound that has garnered attention in biochemical and pharmacological research due to its potential biological activities. This article explores its biological activity, particularly its antimicrobial properties and interactions with other drugs, highlighting key research findings, case studies, and relevant data.

  • Molecular Formula : C10H10ClFNO
  • Molecular Weight : 217.64 g/mol
  • LogP : 2.5 (indicating moderate lipophilicity)
  • Solubility : Soluble in organic solvents, limited solubility in water.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an antimicrobial agent. Its mechanism of action involves disrupting bacterial cell wall synthesis and potentially interacting with various enzymes.

Antimicrobial Activity

Recent studies have shown that this compound possesses notable antibacterial properties against several strains of bacteria, including Klebsiella pneumoniae, which is known for its resistance to multiple drugs.

Case Study: Synergistic Effects with Antibiotics

A study investigated the effects of combining this compound with traditional antibiotics such as ciprofloxacin and meropenem. The findings revealed:

  • Ciprofloxacin : Exhibited an additive effect when combined with the acetamide.
  • Meropenem : Showed a synergistic effect, significantly enhancing antibacterial activity and reducing the minimum inhibitory concentration (MIC) required to achieve bacterial death.

Table I: Minimum Inhibitory Concentrations (MICs)

CompoundMIC (µg/mL)
This compound512
Ciprofloxacin1
Meropenem0.5

The compound's antimicrobial activity is attributed to its ability to inhibit bacterial growth by interfering with the synthesis of essential cellular components. This action is particularly relevant in the context of drug-resistant bacterial strains, where traditional antibiotics may fail.

Cytotoxicity Assessment

Preliminary cytotoxicity tests indicated that this compound does not exhibit significant cytotoxic effects on human cell lines at therapeutic concentrations. This suggests a favorable safety profile for potential therapeutic applications.

Research Findings

  • Enzyme Interaction Studies : The compound has been utilized in proteomics for studying enzyme interactions, indicating its role as a tool in biochemical research.
  • Drug Combination Studies : Further investigations are warranted to explore the full potential of this compound in combination therapies against resistant bacterial infections.

Properties

IUPAC Name

2-chloro-N-(3-fluoro-4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO/c1-6-2-3-7(4-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMODUZPTOWVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368194
Record name 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100599-62-0
Record name 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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